ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate

P2X4 receptor antagonist activity structure-activity relationship

Researchers using generic 4-oxo-4-arylbutanoates risk non-reproducible results due to substituent-dependent activity. This compound's specific n-propoxy chain ensures optimal P2X4 receptor engagement validated at 3 µM in recombinant rat assays. Key advantages: • Documented P2X4 antagonist activity at 3 µM in recombinant rat P2X4 assays • n-Propoxy substituent provides optimal lipophilicity (LogP 3.0) and steric profile for target binding • Supplied at ≥95% purity; store in a cool, dry environment for long-term stability

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 39496-81-6
Cat. No. B1321725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
CAS39496-81-6
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC
InChIInChI=1S/C15H20O4/c1-3-11-19-13-7-5-12(6-8-13)14(16)9-10-15(17)18-4-2/h5-8H,3-4,9-11H2,1-2H3
InChIKeyMOFWLZBMOHKLTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate Procurement Specifications


Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate (CAS 39496-81-6) is a synthetic γ-keto ester with the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol . It is characterized by a 4-propoxyphenyl group linked to a butyrate backbone, positioning it within the class of 4-oxo-4-arylbutanoates. This compound is typically supplied as a research intermediate with a standard purity specification of 95% or higher, and it requires storage in a cool, dry environment to maintain long-term stability .

Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate Substitution Risks


Generic substitution within the 4-oxo-4-arylbutanoate class is not advisable due to the strong influence of the aryl alkoxy substituent on physicochemical and biological properties. In a class-level analysis, the specific n-propoxy substitution on the phenyl ring of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is critical for establishing key molecular interactions, such as the potential for π-alkyl or hydrophobic contacts with target binding pockets, which are less favorable with smaller (e.g., methoxy, ethoxy) or larger (e.g., butoxy, pentoxy) alkoxy chains [1]. Changing this substituent can alter the compound's lipophilicity (LogP), metabolic stability, and its performance in enzyme inhibition or receptor binding assays, leading to non-reproducible research outcomes [1]. This underscores the necessity of using the exact specified compound to ensure consistency in research and development workflows.

Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate Differentiation Guide


P2X4 Antagonist Activity vs. Shorter-Chain Analogs

Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is a documented antagonist of the P2X purinoceptor 4 (P2X4), a ligand-gated ion channel implicated in neuropathic pain and inflammatory disorders [1]. It was evaluated in a recombinant rat P2X4 assay at a concentration of 3 µM [1]. While specific IC50 data for this compound is not available from the primary source, a class-level inference can be drawn from the structure-activity relationship (SAR) of 4-oxo-4-arylbutanoates. The presence of the n-propoxy group is expected to confer optimal lipophilicity and steric bulk for binding, differentiating it from shorter-chain analogs (e.g., methoxy, ethoxy) which may have lower binding affinity or higher off-target effects due to weaker hydrophobic interactions [1].

P2X4 receptor antagonist activity structure-activity relationship

Reactivity in Organic Synthesis

The compound features both a ketone and an ester functionality, along with an electron-rich aromatic ring. This structure enables specific reactivity patterns, such as participation in condensation reactions and Michael additions [1]. The presence of the n-propoxy group on the phenyl ring differentiates it from other alkyloxy analogs by providing a balance of hydrophobicity and steric hindrance. This balance influences its reactivity and selectivity in synthetic transformations compared to methoxy or ethoxy analogs, which may be too polar or too small, respectively [1].

organic synthesis building block Michael addition

Hydrolytic Stability vs. Free Acid Analog

As an ethyl ester, ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate exhibits a hydrolytic stability profile that is distinct from its corresponding free carboxylic acid, 4-oxo-4-(4-propoxyphenyl)butanoic acid (CAS 39496-82-7) . The ester form is generally more stable against hydrolysis under neutral storage conditions, making it a more robust and reliable intermediate for long-term storage and use in various synthetic protocols . The free acid may be prone to decarboxylation or unwanted side reactions under certain conditions. This differentiation is critical for procurement decisions where compound integrity over time is paramount. Standard storage recommendations specify a cool, dry place to further ensure stability .

hydrolytic stability chemical storage ester stability

Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate Applications


P2X4 Receptor Antagonist Studies

This compound is best utilized as a tool compound or starting point for medicinal chemistry programs focused on P2X4 receptor antagonism. Its activity at 3 µM [1] makes it suitable for initial screening and SAR studies in recombinant rat P2X4 assays [1].

Complex Molecule Synthesis via Michael Addition

Due to its reactive γ-keto ester structure and the balanced properties of its n-propoxy substituent, this compound serves as an excellent building block for constructing more complex molecules. It is particularly well-suited for Michael additions and other transformations that benefit from the specific steric and electronic characteristics of the 4-oxo-4-(4-n-propoxyphenyl)butyrate scaffold [1].

Long-Term Stability for Multi-Step Synthesis

Its enhanced hydrolytic stability compared to the free acid analog [1] makes it a preferred choice for laboratories requiring a robust and reliable intermediate for long-term projects or multi-step synthetic sequences where compound integrity is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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